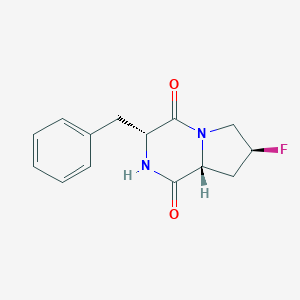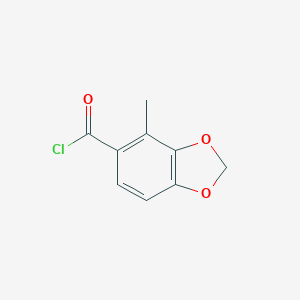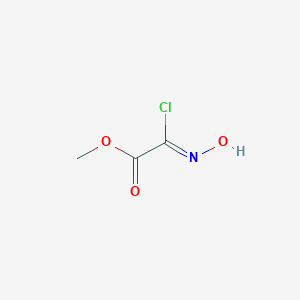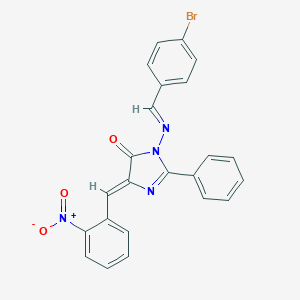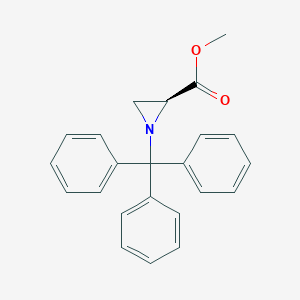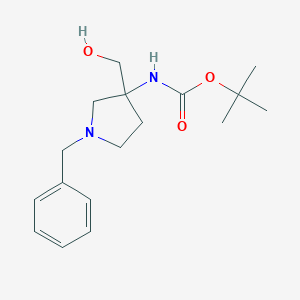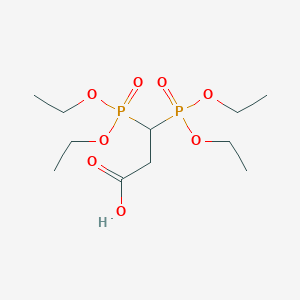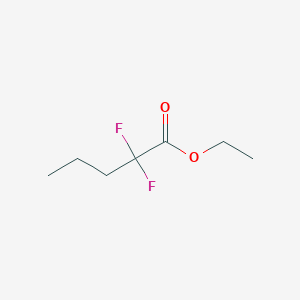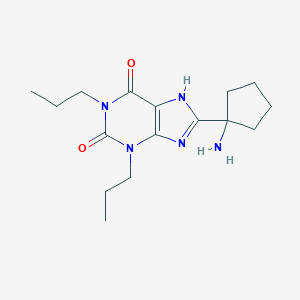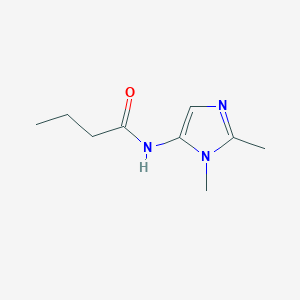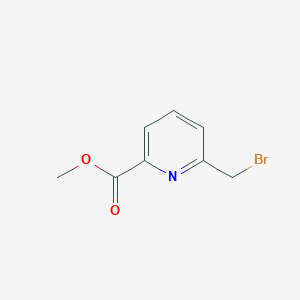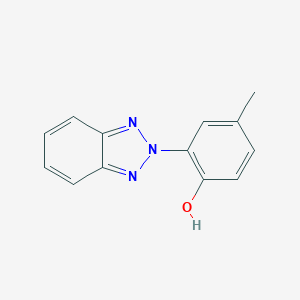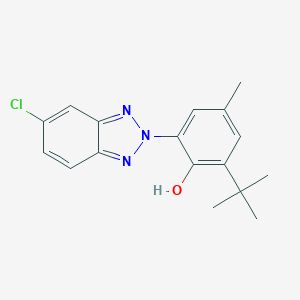![molecular formula C20H14N2O2 B141706 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- CAS No. 127784-27-4](/img/structure/B141706.png)
1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
作用機序
The mechanism of action of 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell cycle progression, and modulating the expression of various genes involved in cancer development and progression. Its antibacterial activity is thought to be due to its ability to disrupt bacterial cell membranes and inhibit bacterial DNA replication and transcription.
生化学的および生理学的効果
1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- has been shown to have low toxicity and good biocompatibility, making it a promising candidate for use in biomedical applications. It has been reported to have minimal effects on normal cells and tissues, while selectively targeting cancer cells. Additionally, it has been shown to have good stability and solubility, which are important factors for drug development.
実験室実験の利点と制限
The advantages of using 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- in lab experiments include its high potency, good selectivity, and low toxicity. However, its limitations include its limited availability and the need for further studies to fully understand its mechanism of action.
将来の方向性
For the research on 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- include investigating its potential applications in other fields, such as materials science and environmental science. Additionally, further studies are needed to optimize its synthesis method, improve its pharmacokinetic properties, and elucidate its mechanism of action. Furthermore, its potential use in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.
合成法
The synthesis of 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- can be achieved through several methods, including the reaction of 2-(4'-nitro[1,1'-biphenyl]-4-yl)acetic acid with phthalic anhydride in the presence of sulfuric acid. Another method involves the reaction of 2-(4'-nitro[1,1'-biphenyl]-4-yl)acetic acid with phthalimide in the presence of phosphorus oxychloride. The yield and purity of the final product depend on the reaction conditions and the quality of the starting materials.
科学的研究の応用
1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. Additionally, it has been reported to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, it has been investigated for its potential use as a fluorescent probe for detecting DNA damage.
特性
CAS番号 |
127784-27-4 |
|---|---|
製品名 |
1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- |
分子式 |
C20H14N2O2 |
分子量 |
314.3 g/mol |
IUPAC名 |
2-[4-(4-aminophenyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H14N2O2/c21-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22-19(23)17-3-1-2-4-18(17)20(22)24/h1-12H,21H2 |
InChIキー |
SYHUJFZETSNGBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




